1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene
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Overview
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene typically involves the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the ethyl chain.
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and purification systems to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethoxy group, contribute to the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-7-12(15-8-9-1-2-9)10-3-5-11(14)6-4-10/h3-6,9,12H,1-2,7-8H2 |
InChI Key |
DVQVFJOSGFDYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(CBr)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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